molecular formula C10H10O3 B008902 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103204-80-4

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No. B008902
M. Wt: 178.18 g/mol
InChI Key: NXNQXQFRCVUXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733476

Procedure details

On an ice-common salt bath, 6.25 ml of bromine was added dropwise to a solution of 15.1 g of sodium hydroxide in 100 ml of water under stirring and cooling. To a solution of 6.50 g of 5-acetyl-2-methyl coumaran (Ml) in 100 ml of dioxane, the above mixture (i.e., hypobromous acid solution) was added dropwise at 3°-8° C. under cooling on an ice bath. The ice bath was removed after the addition. The resultant mixture was stirred for 3.5 hours at room temperature. After the reaction, the reaction mixture was poured into 500 ml of ice water, followed by addition of 30 ml of hydrochloric acid to precipitate a crystal. The crystal was recovered by filtration and washed with water. The resultant crystal was dried under reduced pressure, followed by washing with hexane and isopropyl ether successively to obtain 3.77 g of 5-carboxy-2-methylcoumaran (M2) (Yield: 57.4%).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.[OH-:3].[Na+].[C:5]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[O:13][CH:12]([CH3:17])[CH2:11]2)(=[O:7])C.BrO.Cl>O.O1CCOCC1>[C:5]([C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[O:13][CH:12]([CH3:17])[CH2:11]2)([OH:7])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
6.25 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(OC2=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred for 3.5 hours at room temperature
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resultant crystal was dried under reduced pressure
WASH
Type
WASH
Details
by washing with hexane and isopropyl ether successively

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2CC(OC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 57.4%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.